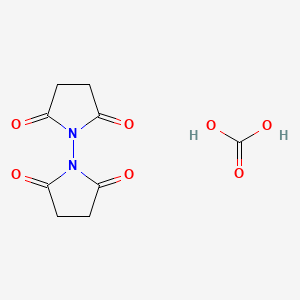
Carbonic acid;1-(2,5-dioxopyrrolidin-1-yl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid;1-(2,5-dioxopyrrolidin-1-yl)pyrrolidine-2,5-dione is a compound that features a pyrrolidine-2,5-dione structure. Carbonic anhydrase enzymes play a crucial role in various physiological processes, including pH regulation and ion transport .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidine-2,5-dione derivatives often involves the ring-closing reactions of (Z)-4-oxo-4-(arylamino)but-2-enoic acid with sulfurous dichloride . This method produces a series of 3-chloro-1-aryl pyrrolidine-2,5-diones . Another approach involves the coupling reaction of pyrrolidine-2,5-dione with various amines to yield hybrid compounds with potential anticonvulsant properties .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Carbonic acid;1-(2,5-dioxopyrrolidin-1-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including substitution and coupling reactions . These reactions are essential for modifying the compound’s structure to enhance its biological activity.
Common Reagents and Conditions
Common reagents used in the synthesis of pyrrolidine-2,5-dione derivatives include sulfurous dichloride, various amines, and coupling agents . The reactions typically occur under controlled conditions to ensure high yields and purity of the final products.
Major Products
The major products formed from these reactions are pyrrolidine-2,5-dione derivatives with various substituents, which exhibit significant biological activities .
Scientific Research Applications
Carbonic acid;1-(2,5-dioxopyrrolidin-1-yl)pyrrolidine-2,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of carbonic acid;1-(2,5-dioxopyrrolidin-1-yl)pyrrolidine-2,5-dione involves the inhibition of carbonic anhydrase enzymes . These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. By inhibiting these enzymes, the compound can modulate various physiological processes, including pH regulation and ion transport .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with potential biological activity.
Pyrrolizines: Compounds with a similar structure that exhibit various biological activities.
Prolinol: A pyrrolidine derivative used in medicinal chemistry.
Uniqueness
Carbonic acid;1-(2,5-dioxopyrrolidin-1-yl)pyrrolidine-2,5-dione is unique due to its specific inhibitory effects on carbonic anhydrase enzymes and its potential as an anticonvulsant agent . Its structure allows for various modifications, making it a versatile scaffold for drug development .
Properties
Molecular Formula |
C9H10N2O7 |
|---|---|
Molecular Weight |
258.18 g/mol |
IUPAC Name |
carbonic acid;1-(2,5-dioxopyrrolidin-1-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C8H8N2O4.CH2O3/c11-5-1-2-6(12)9(5)10-7(13)3-4-8(10)14;2-1(3)4/h1-4H2;(H2,2,3,4) |
InChI Key |
OPCDNDSFCPOFSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)N2C(=O)CCC2=O.C(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-7-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13021306.png)
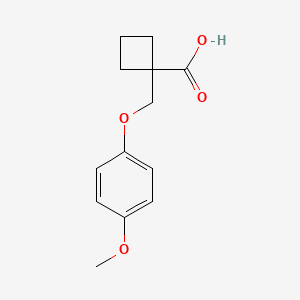
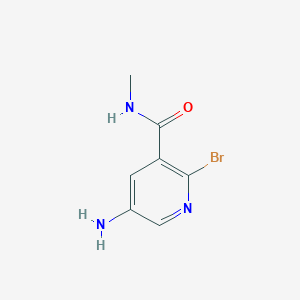
![2-Iodo-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B13021313.png)
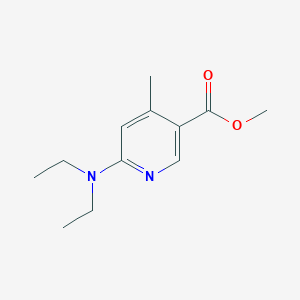
![2-Methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylicacid](/img/structure/B13021333.png)
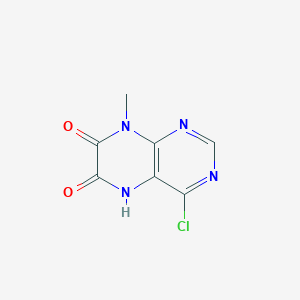
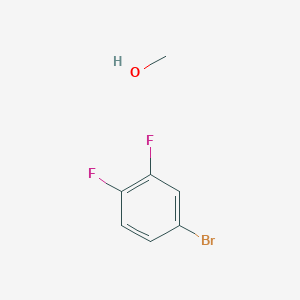
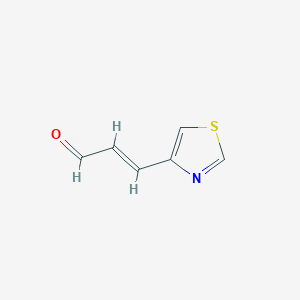
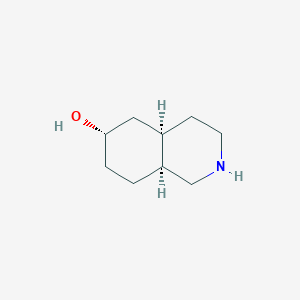
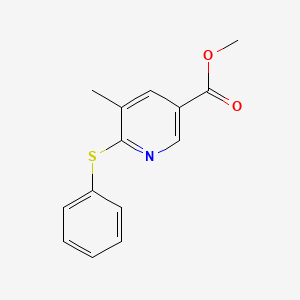

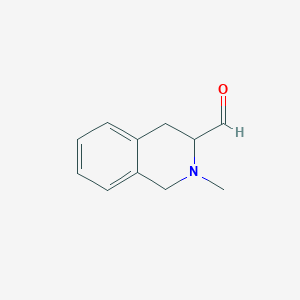
![Ethyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13021365.png)
